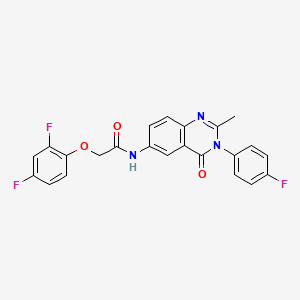

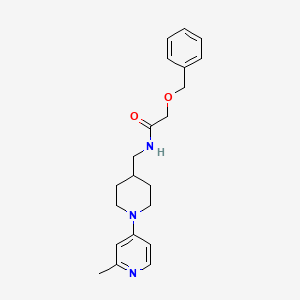

2-(2-chloro-6-fluorophenyl)-N-((6-methylpyrimidin-4-yl)methyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-chloro-6-fluorophenyl)-N-((6-methylpyrimidin-4-yl)methyl)acetamide, also known as CFM-2, is a selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) channel. TRPV1 is a non-selective cation channel that is expressed in nociceptive neurons and plays a crucial role in pain sensation. CFM-2 has been extensively studied for its potential as a therapeutic agent for pain management.

Scientific Research Applications

Structure-Activity Relationships in Medicinal Chemistry

Research has focused on modifying the chemical structure of compounds related to 2-(2-chloro-6-fluorophenyl)-N-((6-methylpyrimidin-4-yl)methyl)acetamide to improve their metabolic stability and pharmacological activity. For example, studies on phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors investigated various 6,5-heterocycles to enhance metabolic stability, addressing the challenge of deacetylation in benzothiazole analogs. This research highlights the compound's potential as a scaffold for developing potent pharmacological inhibitors (Stec et al., 2011).

Comparative Metabolism Studies

Comparative metabolism studies of chloroacetamide herbicides have been conducted in human and rat liver microsomes, providing insights into the metabolic pathways and potential toxicological profiles of related compounds. These studies are crucial for understanding the environmental impact and safety of agricultural chemicals (Coleman et al., 2000).

Thrombin Inhibition for Anticoagulant Therapy

2-(2-Chloro-6-fluorophenyl)acetamides, with specific substituents, have been studied as potent thrombin inhibitors. This research is part of the efforts to develop new anticoagulant therapies with improved efficacy and safety profiles, showcasing the compound's application in cardiovascular disease treatment (Lee et al., 2007).

Anti-Cancer Activity

Novel fluoro-substituted benzo[b]pyran compounds, related to the chemical structure of interest, have shown significant anti-lung cancer activity. This research indicates the potential of fluoro-substituted compounds in developing new anticancer drugs, demonstrating the compound's application in oncology (Hammam et al., 2005).

Synthesis and Process Research

Synthetic and process research on related compounds, such as 4,6-dichloro-2-methylpyrimidine, highlights the importance of developing efficient synthesis routes for pharmaceutical intermediates. This area of research is essential for the scalable production of drugs and highlights the compound's significance in pharmaceutical manufacturing (Lei-ming, 2012).

properties

IUPAC Name |

2-(2-chloro-6-fluorophenyl)-N-[(6-methylpyrimidin-4-yl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClFN3O/c1-9-5-10(19-8-18-9)7-17-14(20)6-11-12(15)3-2-4-13(11)16/h2-5,8H,6-7H2,1H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLMYMMZUAAWRRP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=N1)CNC(=O)CC2=C(C=CC=C2Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClFN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(4-Bromophenyl)-2-(pyridin-3-yl)-1,3-thiazol-5-yl]acetic acid](/img/structure/B2650840.png)

![4-[2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]pyridine](/img/structure/B2650843.png)

![2-[6-ethyl-3-(furan-2-ylmethyl)-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-phenylacetamide](/img/structure/B2650844.png)

![1-(3-methoxypropyl)-2-(3,4,5-trimethoxyphenyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2650847.png)

![[5-(Trifluoromethyl)pyrrolidin-2-yl]methanol](/img/structure/B2650848.png)

![methyl 4-methoxy-3-((4-oxo-7-(p-tolyl)thieno[3,2-d]pyrimidin-3(4H)-yl)methyl)benzoate](/img/structure/B2650850.png)

![2-((2-chloro-4-fluorobenzyl)thio)-7-phenyl-3-propyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2650851.png)

![1-Morpholino-2-{4-[4-(2-thienyl)-2-pyrimidinyl]phenoxy}-1-ethanone](/img/structure/B2650853.png)

![N-(2-methoxyethyl)-2-(3-(2-(naphthalen-1-yl)acetamido)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)acetamide](/img/structure/B2650855.png)

![6H-Dibenzo[c,e][1,2]oxaborinin-6-ol](/img/structure/B2650859.png)